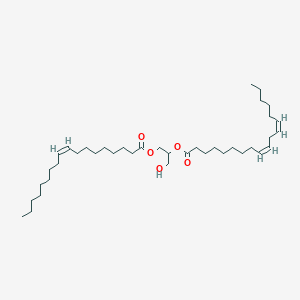

rac 1-Oleoyl-2-linoleoylglycerol

Descripción

Propiedades

IUPAC Name |

[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZVZPYMHLXLHG-RQOIEFAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Pathways Governing 1,2 Diacylglycerol Homeostasis

De Novo Synthetic Routes of Diacylglycerols

De novo synthesis is the primary mechanism by which cells generate DAGs from simpler precursor molecules. This process primarily occurs through two main pathways originating from intermediates of glycolysis: the Glycerol-3-Phosphate Pathway and the Dihydroxyacetone Phosphate (B84403) (DHAP) Pathway.

Glycerol-3-Phosphate Pathway: Precursors and Initial Acylations

The most prominent route for de novo DAG synthesis is the glycerol-3-phosphate pathway, often referred to as the Kennedy pathway. nih.gov This pathway initiates with the precursor molecule, glycerol-3-phosphate (G3P). nih.gov G3P is predominantly derived from the reduction of dihydroxyacetone phosphate (DHAP), a product of glycolysis, a reaction catalyzed by glycerol-3-phosphate dehydrogenase. brainkart.com

The synthesis proceeds with two sequential acylation steps:

First Acylation: An acyl group from an activated fatty acid (acyl-CoA) is esterified to the sn-1 position of glycerol-3-phosphate. This reaction forms 1-acyl-sn-glycerol-3-phosphate, commonly known as lysophosphatidic acid (LPA). nih.govresearchgate.net

Second Acylation: A second acyl-CoA molecule donates its fatty acid to the sn-2 position of LPA, resulting in the formation of 1,2-diacyl-sn-glycerol-3-phosphate, or phosphatidic acid (PA). researchgate.net

Phosphatidic acid is a critical branch-point intermediate. It can either be committed to the synthesis of phospholipids (B1166683) (like phosphatidylinositol or cardiolipin) or be dephosphorylated to yield 1,2-diacylglycerol, the direct precursor for rac-1-Oleoyl-2-linoleoylglycerol. nih.govwikipathways.org

Dihydroxyacetone Phosphate (DHAP) Pathway: Alternative Entry Points

An alternative route for the synthesis of phosphatidic acid begins with dihydroxyacetone phosphate (DHAP), another intermediate of glycolysis. nih.govpnas.org This pathway is particularly significant in certain tissues and conditions. pnas.orgnih.gov

The key steps of the DHAP pathway are:

Initial Acylation: DHAP is first acylated at the sn-1 position by an acyl-CoA, a reaction catalyzed by DHAP acyltransferase. This forms acyl-DHAP. pnas.org

Reduction: The keto group at the sn-2 position of acyl-DHAP is then reduced by an NADPH-dependent reductase, yielding 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid). nih.govnih.gov

Following its formation, lysophosphatidic acid produced via the DHAP pathway enters the final stages of the glycerol-3-phosphate pathway, where it is acylated at the sn-2 position to form phosphatidic acid. pnas.org

Key Enzymes in De Novo Diacylglycerol Synthesis

The synthesis of DAG is orchestrated by a series of specific enzymes that catalyze each step of the pathways. The precise fatty acid composition of the final DAG molecule, such as the oleoyl (B10858665) and linoleoyl groups in rac-1-Oleoyl-2-linoleoylglycerol, is determined by the substrate specificity of these acyltransferases.

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial, rate-limiting step in the de novo synthesis of glycerolipids: the acylation of G3P to form LPA. nih.govnih.gov In mammals, there are four known isoforms of GPAT (GPAT1-4), which are categorized based on their subcellular localization and properties. nih.govcambridge.org

Mitochondrial GPATs (GPAT1 and GPAT2): Located in the outer mitochondrial membrane. cambridge.org

Endoplasmic Reticulum GPATs (GPAT3 and GPAT4): Found in the endoplasmic reticulum (ER) membrane. cambridge.org

These isoforms exhibit different tissue distributions and may have preferences for certain types of fatty acyl-CoAs, which contributes to the diversity of LPA species produced. researchgate.netacs.org For instance, mitochondrial activity often shows a preference for saturated acyl-CoAs. researchgate.net This enzymatic control is the first step in determining the final fatty acid composition of the DAG molecule.

Once LPA is formed, Lysophosphatidic Acid Acyltransferases (LPAATs), also known as 1-acylglycerol-3-phosphate acyltransferases (AGPATs), catalyze the second acylation. researchgate.netresearchgate.net This step esterifies a fatty acid to the sn-2 position of LPA to generate phosphatidic acid. researchgate.net

There are multiple isoforms of LPAAT/AGPAT, each with unique substrate specificities for both the LPA precursor and the acyl-CoA donor. researchgate.netencyclopedia.pub This specificity is crucial for creating specific PA molecules. For example, some LPAAT isoforms preferentially incorporate polyunsaturated fatty acids like linoleic acid into the sn-2 position. encyclopedia.pubnih.gov This selectivity is a key determinant in the synthesis of specific DAGs like 1-Oleoyl-2-linoleoylglycerol. The various isoforms are localized in different cellular compartments, allowing for the generation of distinct pools of PA that can be channeled toward the synthesis of specific downstream lipids. researchgate.netfrontiersin.org

The final step in the de novo synthesis of DAG is the dephosphorylation of phosphatidic acid. nih.gov This reaction is catalyzed by Mg²⁺-dependent phosphatidic acid phosphohydrolases (PAPs), a family of enzymes also known as lipins. nih.govresearchwithrutgers.com

The action of PAPs removes the phosphate group from the sn-3 position of phosphatidic acid, yielding 1,2-diacylglycerol. nih.gov The activity and cellular location of lipins are tightly regulated, often by their phosphorylation status. nih.gov When phosphorylated, lipins are typically soluble in the cytosol. Dephosphorylation allows them to associate with membranes where their substrate, phosphatidic acid, resides. nih.gov This regulation allows cells to control the flux of PA towards either DAG and subsequent TAG/phospholipid synthesis or towards other PA-derived signaling lipids. wikipedia.org There are three main lipin proteins in mammals (Lipin-1, -2, and -3), which exhibit distinct tissue expression patterns and physiological functions. nih.govwikipedia.org

Interactive Data Table: Key Enzymes in Diacylglycerol De Novo Synthesis

| Enzyme Family | Abbreviation | Catalyzed Reaction | Substrates | Product | Key Role |

|---|---|---|---|---|---|

| Glycerol-3-Phosphate Acyltransferases | GPATs | First acylation (rate-limiting step) | Glycerol-3-Phosphate, Acyl-CoA | Lysophosphatidic Acid (LPA) | Initiates glycerolipid synthesis and determines the sn-1 fatty acid. nih.gov |

| Lysophosphatidic Acid Acyltransferases | LPAATs / AGPATs | Second acylation | Lysophosphatidic Acid, Acyl-CoA | Phosphatidic Acid (PA) | Determines the sn-2 fatty acid, creating specific PA pools. researchgate.net |

Remodeling and Hydrolytic Pathways Producing Diacylglycerols

While de novo synthesis provides a basal level of diacylglycerols, the rapid and regulated generation of DAG for signaling purposes primarily relies on the hydrolysis of existing phospholipids in cellular membranes. These pathways allow for a swift response to extracellular stimuli.

Phospholipase C (PLC)-Mediated Hydrolysis of Phosphoinositides

One of the most prominent pathways for generating signaling DAG involves the enzymatic action of Phospholipase C (PLC). nih.gov PLCs are a family of enzymes that cleave the phosphodiester bond of phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. nih.gov This reaction is a cornerstone of intracellular signal transduction.

The mammalian PLC family is diverse, comprising thirteen isoforms categorized into six subfamilies (β, γ, δ, ε, ζ, η). nih.gov These isoforms are activated by a variety of upstream signals, allowing for context-specific DAG production. For instance, PLCβ isoforms are typically activated by G protein-coupled receptors, while PLCγ isoforms are activated by receptor and non-receptor tyrosine kinases. nih.gov

PLC-γ1 is a key isoform in signaling pathways initiated by growth factors and antigens. Its activation is crucial for processes like cell proliferation, differentiation, and apoptosis. nih.gov Structurally, PLC-γ1 contains Src homology 2 (SH2) and 3 (SH3) domains, which are critical for its interaction with phosphorylated tyrosine residues on activated receptors and other signaling proteins. nih.gov Upon activation, PLC-γ1 translocates to the plasma membrane where its substrate, PIP2, is located.

PLC enzymes exhibit a preference for phosphoinositides, with PIP2 being the primary substrate for generating the second messengers IP3 and DAG. The catalytic activity of PLC isoforms is tightly regulated not only by their activation mechanisms but also by their subcellular localization. The presence of various domains, such as the Pleckstrin Homology (PH) domain, helps to target these enzymes to specific membrane compartments where their substrates reside.

The spatial regulation of PLC activity is crucial for ensuring that DAG is produced at the right place and time to activate its downstream targets, such as protein kinase C (PKC). For example, PLC-γ1 is recruited to specific signaling complexes at the plasma membrane upon receptor activation, ensuring a localized burst of DAG production. While the primary substrate for signaling is PIP2, some PLC isoforms can hydrolyze other phosphoinositides, although typically with lower efficiency. The specific fatty acid composition of the resulting DAG is determined by the acyl chains present in the parent phosphoinositide molecule.

| PLC Isoform Family | Primary Activators | Typical Substrate | Key Regulatory Domains |

| PLC-β (1-4) | Gαq and Gβγ subunits of heterotrimeric G proteins | Phosphatidylinositol 4,5-bisphosphate (PIP2) | PH, EF-hand, C2 |

| PLC-γ (1,2) | Receptor and non-receptor tyrosine kinases | Phosphatidylinositol 4,5-bisphosphate (PIP2) | PH, EF-hand, SH2, SH3, C2 |

| PLC-δ (1,3,4) | Elevated intracellular Ca2+ | Phosphatidylinositol 4,5-bisphosphate (PIP2) | PH, EF-hand, C2 |

| PLC-ε | Ras and Rho family small GTPases | Phosphatidylinositol 4,5-bisphosphate (PIP2) | RasGEF, PH, RA |

| PLC-ζ | Believed to be involved in fertilization, activated by Ca2+ oscillations | Phosphatidylinositol 4,5-bisphosphate (PIP2) | EF-hand, C2 (lacks PH) |

| PLC-η (1,2) | High sensitivity to Ca2+ | Phosphatidylinositol 4,5-bisphosphate (PIP2) | PH, EF-hand, C2 |

Phospholipase D (PLD)-Mediated Phosphatidic Acid Production and Subsequent Dephosphorylation

An alternative, two-step pathway for DAG production involves the enzyme Phospholipase D (PLD). PLD hydrolyzes the terminal phosphodiester bond of phospholipids, primarily phosphatidylcholine (PC), to generate phosphatidic acid (PA) and a free headgroup (e.g., choline). wikipedia.org This PA can then be dephosphorylated by enzymes known as phosphatidic acid phosphatases (PAPs), also called lipins, to yield DAG. wikipedia.org

This pathway is also highly regulated and responsive to a wide range of stimuli. There are two major mammalian PLD isoforms, PLD1 and PLD2, which have different regulatory properties and subcellular localizations. wikipedia.org PLD activity can be stimulated by small GTPases, protein kinases, and phosphoinositides. wikipedia.org The PA produced is itself a signaling molecule, but its conversion to DAG by PAPs provides another layer of regulation and a distinct pool of signaling DAG.

| Enzyme | Reaction | Substrate(s) | Product(s) |

| Phospholipase D (PLD) | Hydrolysis of terminal phosphodiester bond | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Phosphatidic Acid (PA), Choline/Ethanolamine |

| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylation | Phosphatidic Acid (PA) | Diacylglycerol (DAG) |

Sphingomyelin (B164518) Cycle and Ceramide Metabolism Interplay

Diacylglycerol production is also intricately linked to the metabolism of other lipids, notably sphingolipids. The enzyme sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine (PC) to ceramide, producing sphingomyelin (SM) and, importantly, diacylglycerol. nih.gov This reaction primarily occurs in the Golgi apparatus. nih.gov

There are two main isoforms, SMS1 and SMS2, that can generate DAG through this mechanism. nih.gov While this may not be a major source of total cellular DAG under basal conditions, it can regulate specific pools of DAG at the Golgi, which are important for processes such as vesicular trafficking. nih.gov This pathway highlights the interconnectedness of different lipid metabolic routes in maintaining cellular homeostasis.

Enzymes Modulating Diacylglycerol Acyl Chain Composition and Stereoisomerism

The specific biological activity of a diacylglycerol molecule is determined not only by its presence but also by its structure, including the types of fatty acids attached to the glycerol (B35011) backbone and their stereochemical arrangement.

Enzymes such as diacylglycerol acyltransferases (DGATs) play a role in modifying the acyl chain composition of DAGs. DGATs catalyze the final step in triacylglycerol (TAG) synthesis by transferring an acyl group from acyl-CoA to DAG. mdpi.com There are two main DGAT families, DGAT1 and DGAT2, which exhibit different substrate specificities for both the DAG and acyl-CoA substrates. researchgate.net Some DGATs show preferences for oleic and linoleic acid, suggesting their involvement in pathways that could lead to the formation of TAGs derived from 1-Oleoyl-2-linoleoylglycerol. researchgate.net

The term "rac" in "rac 1-Oleoyl-2-linoleoylglycerol" refers to a racemic mixture, meaning it contains equal amounts of the two enantiomers: sn-1-oleoyl-2-linoleoylglycerol and sn-2-oleoyl-1-linoleoylglycerol. However, most enzymatic reactions in biological systems are highly stereospecific. For instance, PLC-mediated hydrolysis of phosphoinositides generates the sn-1,2-diacylglycerol isomer. nih.gov Similarly, many lipases and acyltransferases that act on DAGs are also selective for a specific stereoisomer. nih.gov

The presence of a racemic mixture is often the result of chemical synthesis or can occur through a process called acyl migration . In aqueous environments or under certain conditions of heat or pH, the acyl chains on a diacylglycerol molecule can spontaneously migrate between the sn-1, sn-2, and sn-3 positions of the glycerol backbone. monash.edumonash.edu This non-enzymatic isomerization can lead to a thermodynamic equilibrium mixture of different isomers, including the sn-1,2, sn-2,3, and sn-1,3 forms, effectively creating a racemic mixture from an initially stereospecific product. monash.edu Therefore, while enzymes stereoselectively produce specific DAG isomers, subsequent acyl migration can lead to the formation of a racemic mixture. monash.edu

| Enzyme/Process | Role in DAG Modification | Specificity Notes |

| Diacylglycerol Acyltransferases (DGATs) | Acylates DAG to form triacylglycerol (TAG). | Isoforms (DGAT1, DGAT2) have different preferences for acyl-CoA and DAG species, including those containing oleic and linoleic acid. researchgate.net |

| Diacylglycerol Kinases (DGKs) | Phosphorylates DAG to form phosphatidic acid (PA). | Often highly stereospecific for sn-1,2-DAG. |

| Acyl Migration | Non-enzymatic isomerization of acyl chains. | A spontaneous process that can lead to a mixture of DAG isomers (sn-1,2, sn-2,3, sn-1,3), resulting in racemization. monash.edumonash.edu |

Acyltransferase Specificities for Oleoyl and Linoleoyl Moieties

The incorporation of oleic and linoleic acids into the sn-1 and sn-2 positions of the glycerol backbone is primarily catalyzed by a class of enzymes known as acyltransferases. These enzymes exhibit varying degrees of specificity for their acyl-CoA and lysophosphatidic acid substrates, which ultimately influences the fatty acid composition of the resulting diacylglycerol. Two key enzyme families in this process are lysophosphatidic acid acyltransferases (LPA-AT) and diacylglycerol acyltransferases (DGAT).

Research into the substrate selectivity of LPA-ATs from various plant and microbial sources has shown a generally low level of discrimination between oleoyl-CoA (18:1-CoA) and linoleoyl-CoA (18:2-CoA) when acylating the sn-2 position of lysophosphatidic acid. Studies have demonstrated that when presented with an equimolar mixture of these two acyl-CoAs, the ratio of 18:1 to 18:2 incorporation into phosphatidic acid ranges from 0.4 to 1.4 nih.govresearchgate.net. This suggests that the relative availability of the acyl-CoA pool is a major determinant of the final fatty acid at the sn-2 position. Furthermore, the nature of the acyl group at the sn-1 position, whether stearoyl (18:0) or oleoyl (18:1), does not appear to significantly alter the selectivity for 18:1 or 18:2 at the sn-2 position nih.govresearchgate.net.

In contrast to the relatively low selectivity between oleoyl- and linoleoyl-CoA, LPA-ATs generally show a much higher preference for these unsaturated fatty acids over saturated ones like palmitoyl-CoA (16:0-CoA). The incorporation ratios of 18:1 to 16:0 can range from 2.1 to 8.6, indicating a strong selection for C18 unsaturated acyl groups nih.govresearchgate.net.

| Enzyme | Substrate Comparison | Observed Specificity/Ratio | Source Organism/System |

|---|---|---|---|

| Lysophosphatidic Acid Acyltransferase (LPA-AT) | Oleoyl-CoA (18:1) vs. Linoleoyl-CoA (18:2) | Incorporation ratio of 18:1 to 18:2 ranges from 0.4 to 1.4 | Various plant and microbial species |

| Lysophosphatidic Acid Acyltransferase (LPA-AT) | Oleoyl-CoA (18:1) vs. Palmitoyl-CoA (16:0) | Incorporation ratio of 18:1 to 16:0 ranges from 2.1 to 8.6 | Various plant and microbial species |

| Diacylglycerol Acyltransferase 1 (DGAT1) | General Preference | Prefers monounsaturated fatty acyl-CoAs (e.g., oleoyl-CoA) | Human |

| Diacylglycerol Acyltransferase 2 (LuDGAT2-3) | α-Linolenoyl-CoA (18:3) vs. Oleoyl-CoA (18:1) | ~20-fold increased preference for α-linolenoyl-CoA | Flax (Linum usitatissimum) |

Molecular Mechanisms of Diacylglycerol Mediated Cellular Signaling

Protein Kinase C (PKC) Activation and Translocation

The activation of the Protein Kinase C (PKC) family of serine/threonine kinases is a cornerstone of diacylglycerol-mediated signaling. This process is initiated by the recruitment of PKC from the cytosol to the cell membrane, a critical step that is allosterically regulated by the presence of diacylglycerols like rac 1-Oleoyl-2-linoleoylglycerol.

Conventional PKC Isoforms (cPKCs) and Diacylglycerol Binding to C1 Domains

Conventional PKC (cPKC) isoforms, which include PKCα, βI, βII, and γ, are characterized by their dual requirement for both calcium ions (Ca²⁺) and diacylglycerol for their activation. The initial step in their activation cascade involves a rise in intracellular Ca²⁺ levels, which promotes the translocation of the cPKC from the cytosol to the plasma membrane. Once at the membrane, the C1 domain of the cPKC isoform becomes accessible to bind diacylglycerol. The C1 domain, a conserved cysteine-rich motif, serves as the specific binding site for diacylglycerols. The binding of this compound to the C1 domain induces a conformational change in the PKC molecule. This change relieves the autoinhibition imposed by a pseudosubstrate region, thereby unmasking the catalytic domain and enabling the kinase to phosphorylate its target substrates.

Novel PKC Isoforms (nPKCs) and Diacylglycerol Dependence

In contrast to their conventional counterparts, novel PKC (nPKC) isoforms, such as PKCδ, ε, η, and θ, are calcium-independent in their activation. Their activation is primarily dependent on the presence of diacylglycerol. The C1 domains of nPKCs exhibit a significantly higher affinity for diacylglycerol compared to those of cPKCs. This heightened affinity allows nPKCs to be activated by basal or moderately elevated levels of diacylglycerol alone, without the prerequisite of a calcium signal. Consequently, the generation of this compound at cellular membranes is a sufficient trigger for the recruitment and activation of novel PKC isoforms, enabling them to participate in distinct signaling pathways.

Specificity of Diacylglycerol Acyl Chain Composition for PKC Activation

The precise structure of the diacylglycerol molecule, particularly the composition of its fatty acid chains, can influence the activation of different PKC isoforms. While direct comparative studies on this compound are limited, research on various diacylglycerol species has revealed a degree of specificity. Studies have indicated that the presence of unsaturated fatty acids in the diacylglycerol molecule can impact the efficiency and selectivity of PKC activation. For instance, diacylglycerols containing polyunsaturated fatty acids have been shown to be potent activators of certain PKC isoforms. The oleic acid (18:1) and linoleic acid (18:2) chains of this compound, both being unsaturated, are thought to contribute to its efficacy as a signaling molecule, potentially favoring the activation of specific PKC isoforms over others. For example, diacylglycerols containing C18:2 have been linked to the activation of PKCθ.

| Diacylglycerol Species | PKC Isoform Preference (Example) | Reference |

| Diacylglycerols with C18:2 or C20:4 acyl chains | Strong relationship with PKCθ activation | General finding from lipid signaling research |

| Polyunsaturated diacylglycerols | Potent activators of certain PKC isoforms | General finding from lipid signaling research |

Allosteric Regulation and Membrane Recruitment

The binding of this compound to the C1 domain of PKC is a classic example of allosteric regulation. This interaction, occurring at a site distinct from the catalytic active site, induces a conformational change that ultimately activates the enzyme. This binding event is crucial for the stable anchoring of the PKC molecule to the cell membrane. The two acyl chains of the diacylglycerol molecule insert into the lipid bilayer, effectively tethering the PKC to the membrane where it can interact with and phosphorylate its substrates. This membrane recruitment is a prerequisite for PKC function and is a key control point in the signaling pathway.

Non-PKC Diacylglycerol Effector Proteins

While PKC is a major target of diacylglycerol signaling, it is not the sole effector. A growing number of other proteins, also possessing C1 domains, are now recognized as direct targets of diacylglycerol, including this compound. These non-PKC effectors expand the reach of diacylglycerol-mediated signaling to a wider array of cellular processes.

Chimaerins (e.g., α1-chimaerin, β2-chimaerin)

Chimaerins are a family of Rac GTPase-activating proteins (GAPs) that play crucial roles in regulating the actin cytoskeleton, cell migration, and neuronal development. These proteins contain a C1 domain that is structurally similar to that of PKC, enabling them to bind diacylglycerol. The binding of diacylglycerol, such as this compound, to the C1 domain of chimaerins promotes their translocation to the membrane and stimulates their GAP activity. This, in turn, leads to the inactivation of the small GTPase Rac, thereby modulating downstream signaling pathways that control cellular morphology and motility. For instance, diacylglycerol signaling has been shown to stabilize α1-chimaerin against degradation and promote the membrane association of β2-chimaerin in a diacylglycerol-dependent manner.

| Effector Protein | Function | Role of Diacylglycerol |

| α1-chimaerin | Rac GTPase-activating protein | Stabilization and accumulation of the protein |

| β2-chimaerin | Rac GTPase-activating protein | Promotes translocation to the plasma membrane and association with Rac1 |

Munc13 Family Proteins

The Munc13 family of proteins are essential regulators of neurotransmitter release at the presynaptic active zone. nih.gov They play a crucial role in the priming of synaptic vesicles, making them competent for fusion with the plasma membrane. nih.govpnas.org This function is critically dependent on the binding of diacylglycerol to their C1 domain. nih.govpnas.orgpnas.org

Mechanism of Activation:

Binding of DAG to the C1 domain of Munc13-1 is thought to relieve an autoinhibited state, thereby activating the protein. nih.govpnas.org This interaction facilitates the transition of Munc13-1 to an "open" conformation, which is necessary for it to engage with the SNARE complex and promote vesicle fusion. pnas.orgelifesciences.org Specifically, DAG binding is proposed to lower the energy barrier for synaptic vesicle fusion, accelerating the rate of neurotransmitter release. nih.govjneurosci.orgnih.gov This activation is a key element in short-term synaptic plasticity, allowing for the potentiation of release in response to activity-dependent DAG production. pnas.orgelifesciences.org

Structural studies have provided insights into the DAG-binding pocket of the Munc13-1 C1 domain. Molecular docking and NMR spectroscopy suggest that specific residues, including Trp-588, Ile-590, and Arg-592, are involved in ligand interactions. nih.gov The binding of DAG induces a conformational change, displacing the Trp-588 side chain which otherwise occludes the binding groove. nih.gov

Role in Synaptic Transmission:

Munc13-1 acts as a molecular bridge, connecting the synaptic vesicle to the plasma membrane through its various domains. nih.govpnas.org The C1 and C2B domains interact with the plasma membrane, while the C2C domain binds to the vesicle membrane. nih.gov The central MUN domain is critical for catalyzing the assembly of the SNARE complex. nih.govpnas.org By responding to local increases in DAG concentration, Munc13 proteins ensure the precise spatial and temporal control of vesicle priming and fusion, which is fundamental for efficient and plastic synaptic communication. pnas.orgjneurosci.org

| Feature | Description | References |

| Primary Function | Master regulator of synaptic vesicle priming and neurotransmitter release. | nih.govpnas.org |

| Activation Mechanism | Binding of diacylglycerol to the C1 domain relieves autoinhibition and lowers the energy barrier for vesicle fusion. | nih.govpnas.orgjneurosci.orgnih.gov |

| Key Structural Element | C1 domain that acts as a DAG sensor. | nih.govpnas.org |

| Role in Plasticity | Mediates diacylglycerol-dependent potentiation of release, contributing to short-term synaptic plasticity. | pnas.orgelifesciences.org |

Protein Kinase D (PKD) Family

The Protein Kinase D (PKD) family comprises a group of serine/threonine kinases that are key effectors in the diacylglycerol signaling network. nih.govnih.gov The three members of this family, PKD1, PKD2, and PKD3, are involved in regulating a wide array of cellular functions, including cell proliferation, migration, survival, and membrane trafficking. nih.govresearchgate.net

Mechanism of Activation:

The activation of PKD is a multi-step process that is initiated by the binding of diacylglycerol to its C1 domains. nih.govnih.gov PKD possesses two C1 domains (C1a and C1b) in its regulatory N-terminus. researchgate.net Upon stimulation that leads to the production of DAG, PKD is recruited from the cytosol to the membrane. nih.govnih.gov This membrane localization brings PKD into proximity with novel and conventional protein kinase C (PKC) isoforms, which are also activated by DAG. nih.govnih.gov Activated PKC then phosphorylates key serine residues within the activation loop of PKD's catalytic domain, leading to a substantial increase in its kinase activity. nih.gov This hierarchical activation, requiring both DAG-mediated membrane recruitment and subsequent phosphorylation by PKC, ensures a tightly regulated response. nih.gov

Downstream Signaling:

Once activated, PKD can translocate to various subcellular compartments, including the cytosol and the nucleus, where it phosphorylates a diverse set of substrates. nih.gov In the trans-Golgi network, for example, PKD is involved in regulating the fission of transport vesicles. nih.gov In the nucleus, it can phosphorylate transcription factors to modulate gene expression. The diverse functions of PKD highlight its central role in translating DAG signals into a wide range of cellular responses. nih.gov

| PKD Isoform | Key Regulatory Feature | Cellular Functions | References |

| PKD1 | Contains two C1 domains for DAG binding. | Secretion, migration, proliferation, survival, angiogenesis, immune response. | nih.gov |

| PKD2 | Similar domain structure to PKD1. | Can interact with PKD1. | nih.govnih.gov |

| PKD3 | Lacks the autoinhibitory PH domain found in PKD1/2. | Involved in similar cellular processes as other PKD isoforms. | nih.govresearchgate.net |

Diacylglycerol Microdomains and Scaffolding at Cellular Membranes

The generation of diacylglycerol is not a uniform event across the entirety of a cellular membrane. Instead, DAG can accumulate in specific regions, forming microdomains or nanodomains with distinct physical properties. d-nb.infonih.govresearchgate.net These localized pools of DAG serve as signaling platforms, concentrating DAG-effector proteins and facilitating their interaction with other signaling molecules. pnas.orgpnas.org

The formation of these microdomains can significantly alter the biophysical properties of the membrane. d-nb.inforesearchgate.net Due to its conical shape, the accumulation of DAG can induce membrane curvature and disrupt the lamellar phase of the lipid bilayer, which can be important for processes like membrane fusion and fission. d-nb.infonih.govresearchgate.net

Furthermore, these DAG-rich domains act as scaffolds, recruiting and concentrating C1 domain-containing proteins like Munc13, RasGRPs, and PKDs. pnas.orgpnas.org For example, Munc13-1 has been shown to self-assemble into hexameric clusters within DAG-rich microdomains, and these clusters are more effective at capturing synaptic vesicles. pnas.org This scaffolding function ensures the efficient and localized activation of downstream signaling pathways, preventing crosstalk and allowing for precise cellular responses to external stimuli. The dynamic formation and dissolution of these microdomains, controlled by the balance of DAG-producing and -metabolizing enzymes, adds another layer of regulation to diacylglycerol-mediated signaling. pnas.org

Cellular and Subcellular Functions of Diacylglycerols

Regulation of Membrane Dynamics and Morphology

The hydrophobic nature of diacylglycerols significantly influences the fluidity and curvature of cellular membranes creative-proteomics.com. By altering the physical state of the lipid bilayer, DAGs can induce rearrangements that are crucial for various cellular functions creative-proteomics.com. The concentration of DAG in specific intracellular compartments can increase significantly in response to certain signaling events, leading to disruptions in the lamellar phase of lipid membranes d-nb.info.

Diacylglycerols are key players in the dynamic processes of membrane fusion and fission. They promote these events in several ways, including by causing partial dehydration of the bilayer surface and by increasing the curvature of the lipid monolayer nih.gov. The production of DAG from phosphatidic acid (PA) can trigger mitochondrial fission nih.gov. Specifically, localized production of DAG on the outer mitochondrial membrane can lead to transient tubulation and rapid fragmentation of the mitochondrial network, processes mediated by proteins like endophilin B and dynamin-related protein 1 (Drp1) respectively researchgate.net. This highlights the importance of the outer mitochondrial membrane's lipid composition in regulating mitochondrial dynamics researchgate.net.

Furthermore, DAG's ability to induce negative membrane curvature is a critical factor in making the membrane shape more favorable for fusion frontiersin.org. This property is significant not only in mitochondrial dynamics but also in the fusion of other organelles like the endoplasmic reticulum frontiersin.org.

Table 1: Diacylglycerol's Influence on Membrane Fusion and Fission

| Cellular Process | Role of Diacylglycerol | Key Protein Mediators | Organelle |

|---|---|---|---|

| Mitochondrial Fission | Triggers fragmentation and tubulation | Endophilin B, Drp1 | Mitochondria |

| Membrane Fusion | Induces negative membrane curvature, facilitating fusion | - | General Membranes, ER |

| Vesicle Aggregation | Promotes aggregation of vesicles | - | General Membranes |

Diacylglycerol is a central intermediate in the synthesis of triacylglycerols (TAGs), the primary component of lipid droplets (LDs), which are crucial organelles for energy storage creative-proteomics.comscispace.com. The final step in TAG synthesis is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which convert DAG and acyl-CoA into TAG creative-proteomics.comscispace.com.

The biogenesis of lipid droplets from the endoplasmic reticulum (ER) is influenced by DAG levels. An increase in membrane DAG can facilitate the formation of nascent LDs within the ER membrane frontiersin.org. Conversely, a decrease in DAG is thought to be necessary for the transition of these newly formed LDs into the cytoplasm frontiersin.org. In addition to proteins, lipids like DAG are thought to play a crucial role in regulating the initial nucleation of triacylglycerols nih.gov.

During times of nutrient scarcity, stored TAGs are broken down in a process called lipolysis, which releases DAG and free fatty acids oup.com. This process is essential for mobilizing energy stores oup.com. The consumption of lipid droplets, for instance, during the resumption of growth from a stationary phase in yeast, contributes to a pool of DAG that can be used for the synthesis of new membranes frontiersin.org.

The molecular shape of diacylglycerol, often described as conical, gives it a tendency to induce negative curvature in membrane monolayers nih.govwikipedia.org. This intrinsic property means that an accumulation of DAG within a membrane leaflet can cause it to bend nih.gov. This ability to alter membrane geometry is fundamental to many cellular processes that require membrane deformation, such as the formation of vesicles and tubules creative-proteomics.com.

Control of Vesicular Trafficking and Secretion

Diacylglycerol is a critical regulator of the transport of proteins and lipids between cellular organelles, a process mediated by transport vesicles nih.gov. Its role extends from the formation of these vesicles to their eventual fusion with target membranes creative-proteomics.com.

The Golgi apparatus is a central hub for sorting and dispatching newly synthesized proteins and lipids. The level of DAG within the Golgi is crucial for the transport of proteins to the plasma membrane nih.gov. The generation of transport carriers from the Golgi requires DAG researchgate.net. Specifically, DAG is necessary for the early stages of membrane bud formation on Golgi cisternae molbiolcell.org. Inhibiting the synthesis of DAG from phosphatidic acid effectively prevents the formation of these buds molbiolcell.org.

The dynamic balance between DAG production and its consumption in pathways like phosphatidylcholine synthesis is a key factor controlling the generation of secretory vesicles from the Golgi nih.gov. In mammalian cells, the Nir2 protein is essential for maintaining a critical pool of DAG in the Golgi, thereby ensuring its structural and functional integrity for secretion nih.gov.

Furthermore, DAG and its metabolic product, phosphatidic acid, are involved in regulating retrograde transport from endosomes back to the Golgi nih.gov. Modulating the levels of these lipids can significantly increase this retrograde transport and affect endosome morphology, causing an increase in tubulation nih.gov. This underscores the importance of DAG-metabolizing enzymes, such as diacylglycerol kinases, in controlling various stages of endocytic trafficking nih.gov.

Table 2: Diacylglycerol's Role in Vesicular Transport

| Transport Pathway | Function of Diacylglycerol | Key Regulatory Proteins |

|---|---|---|

| Golgi to Plasma Membrane | Essential for membrane bud and transport carrier formation. | Nir2, Phosphatidate Phosphohydrolase |

| Endosome to Golgi (Retrograde) | Regulates transport and endosome morphology. | Diacylglycerol Kinases, Phospholipase D |

In neurons, the release of neurotransmitters is a tightly controlled process involving the fusion of synaptic vesicles with the presynaptic membrane wikipedia.org. Diacylglycerol plays new and critical roles in regulating this process nih.gov. It is involved in both the priming of synaptic vesicles—making them ready for release—and the calcium-triggered fusion event itself nih.gov.

The SNARE assembly chaperone Munc13 is a key protein in this process, and its function is regulated by DAG nih.gov. By accelerating the rate of SNAREpin assembly, DAG increases the number of docked, release-ready vesicles nih.gov. The concentration of DAG has a profound effect: low concentrations significantly accelerate the rate of calcium-dependent release, while high concentrations can lead to extensive spontaneous release of neurotransmitters pnas.orgresearchgate.net. This demonstrates DAG's role as a crucial signaling lipid in the precise temporal control of neurotransmission pnas.org.

Influence on Cell Growth, Proliferation, and Differentiation

Diacylglycerols are central regulators of cell growth, proliferation, and differentiation, primarily through their role as activators of the Protein Kinase C (PKC) family of enzymes. creative-proteomics.commdpi.com Upon binding DAG, PKC is recruited to the cell membrane, leading to its activation and the subsequent phosphorylation of numerous target proteins that drive cellular responses. creative-proteomics.com This signaling cascade is a critical component of pathways that control the cell cycle and differentiation into specialized cell types. researchgate.net

The activation of PKC by DAG is a key event in translating extracellular signals into intracellular responses that promote cell division. slideshare.net Furthermore, DAG signaling influences differentiation processes; for example, it is involved in the differentiation of vascular smooth muscle cells. nih.gov The diverse family of DAG effector molecules, including PKC, Ras guanyl nucleotide-releasing proteins (RasGRPs), and protein kinase D (PKD), allows for a wide range of cellular outcomes depending on the specific cell type and context. slideshare.netnih.gov The termination of DAG signaling is equally crucial and is mediated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), thereby controlling the duration and intensity of these growth-related signals. mdpi.com

Table 1: Key Proteins in DAG-Mediated Cell Growth and Proliferation

| Protein | Family/Type | Role in DAG Signaling | Cellular Outcome |

|---|---|---|---|

| Protein Kinase C (PKC) | Serine/Threonine Kinase | Primary effector of DAG; activated upon DAG binding. creative-proteomics.com | Regulates cell cycle progression, proliferation, and differentiation. creative-proteomics.comresearchgate.net |

| RasGRPs | Guanine Nucleotide Exchange Factor | Recruited and activated by DAG at the membrane. nih.gov | Activates Ras-MAPK pathway, promoting cell growth and proliferation. nih.gov |

| Protein Kinase D (PKD) | Serine/Threonine Kinase | Activated downstream of PKC in response to DAG. nih.gov | Involved in various cellular processes including proliferation and cell migration. |

Involvement in Apoptosis and Programmed Cell Death Pathways

The role of diacylglycerol in apoptosis, or programmed cell death, is complex, with DAG-activated pathways capable of exerting both pro-apoptotic and anti-apoptotic effects. nih.govmdpi.com This duality is largely dependent on the specific PKC isoform activated, the cellular context, the nature of the apoptotic stimulus, and the subcellular location of the signaling events. nih.gov

Certain PKC isoforms, such as PKCδ, are often associated with pro-apoptotic functions. nih.gov Following treatment with chemotherapeutic agents like etoposide, PKCδ can translocate to the nucleus and promote apoptosis. nih.gov The activation of specific PKC isoforms by DAG can lead to the phosphorylation of proteins that either facilitate or inhibit the apoptotic cascade. Accumulation of DAG, alongside other lipids like ceramide, can promote apoptosis in certain cell types, such as cardiomyocytes. researchgate.net Conversely, DAG-activated signaling can also promote cell survival. For instance, the activation of the PKCδ/PKD signaling pathway can induce the expression of pro-survival genes that protect cancer cells from death induced by oxidative stress. nih.gov This highlights the intricate and context-dependent role of DAG in determining cell fate.

Modulation of Autophagy Processes

Diacylglycerol has been identified as a key signaling molecule in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.gov Specifically, DAG plays a crucial role in antibacterial autophagy, a selective form of autophagy that targets intracellular pathogens for elimination. nih.govh1.co

During infection with bacteria such as Salmonella Typhimurium, DAG is generated and localizes to the bacteria-containing phagosomes. nih.gov This accumulation of DAG serves as a specific signal to initiate the autophagic process. The signaling pathway requires the δ isoform of protein kinase C (PKCδ), which is activated by DAG. nih.gov Activated PKCδ then engages downstream targets, including JNK and NADPH oxidase, which are necessary for the successful targeting of bacteria by the autophagy machinery. nih.gov This DAG-dependent pathway can act in parallel with other known autophagy-initiating signals, such as ubiquitin-dependent pathways, to ensure an efficient cellular immune response. nih.govnih.gov However, under different circumstances, such as the elimination of triacylglycerol synthesizing enzymes, the resulting excess of DAG at the endoplasmic reticulum can disrupt endomembrane homeostasis and inhibit autophagy. thebiogrid.org Furthermore, the enzyme Diacylglycerol kinase 1 (Dgk1), which converts DG to phosphatidic acid (PA), has been reported to be a potential autophagy suppressor, suggesting that the balance between DAG and PA is critical for regulating autophagic activity. tandfonline.com

Roles in Immune Cell Activation and Inflammatory Responses (at a molecular level)

Diacylglycerol is a critical second messenger in the activation of immune cells and the subsequent inflammatory responses. Its generation following immune receptor stimulation triggers signaling cascades that are essential for mounting an effective immune defense.

In T lymphocytes, DAG is a central signaling molecule generated immediately following the engagement of the T-cell receptor (TCR) with its cognate antigen. nih.govfrontiersin.org This event triggers the activation of Phospholipase Cγ1 (PLCγ1), which hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). frontiersin.orgfrontiersin.org

DAG remains in the plasma membrane, where it recruits and activates key effector proteins essential for T-cell activation. frontiersin.org Two of the most important DAG effectors in T cells are Protein Kinase Cθ (PKCθ) and Ras guanyl–releasing protein 1 (RasGRP1). nih.govfrontiersin.org

PKCθ Activation: DAG binding recruits PKCθ to the immune synapse, the specialized junction between the T cell and the antigen-presenting cell. frontiersin.org This leads to the activation of the NF-κB transcription factor, which is crucial for the expression of genes involved in T-cell activation, survival, and cytokine production. nih.govmdpi.com

RasGRP1 Activation: DAG also recruits RasGRP1 to the membrane, where it activates the small GTPase Ras. nih.gov This initiates the Ras-ERK (MAPK) signaling pathway, which ultimately leads to the activation of the transcription factor AP-1. mdpi.com

The coordinated activation of transcription factors like NF-κB and AP-1 is essential for driving the transcriptional program of T-cell activation, proliferation, and effector function. mdpi.com The intensity and duration of this DAG-mediated signal are tightly regulated by diacylglycerol kinases (DGKs), particularly the isoforms DGKα and DGKζ, which phosphorylate DAG to phosphatidic acid, thereby acting as a brake on T-cell activation to maintain self-tolerance. nih.govfrontiersin.org

Table 2: Key Molecules in DAG-Mediated T-Cell Receptor Signaling

| Molecule | Type | Function |

|---|---|---|

| T-Cell Receptor (TCR) | Receptor Complex | Recognizes antigen, initiating the signaling cascade. nih.gov |

| Phospholipase Cγ1 (PLCγ1) | Enzyme | Hydrolyzes PIP2 to generate DAG and IP3 upon TCR stimulation. frontiersin.org |

| Diacylglycerol (DAG) | Second Messenger | Recruits and activates PKCθ and RasGRP1 at the membrane. frontiersin.org |

| Protein Kinase Cθ (PKCθ) | Serine/Threonine Kinase | Activates the NF-κB pathway. nih.gov |

| RasGRP1 | Guanine Nucleotide Exchange Factor | Activates the Ras-ERK pathway, leading to AP-1 activation. mdpi.com |

The signaling pathways initiated by diacylglycerol are instrumental in regulating the production of various cytokines, which are key mediators of inflammatory and immune responses. The activation of transcription factors such as NF-κB and AP-1 downstream of DAG directly influences the expression of cytokine genes. mdpi.com

Research has shown that modulating DAG levels has a direct impact on the production of pro-inflammatory cytokines. For example, in macrophages, the loss of diacylglycerol kinase ζ (Dgkζ), an enzyme that metabolizes DAG, leads to reduced production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation of Toll-like receptors. nih.gov This suggests that the precise regulation of DAG signaling is critical for controlling the magnitude of the inflammatory response. In mast cells, DGKζ attenuates cytokine production following receptor engagement. nih.gov

Table 3: Summary of Diacylglycerol's Influence on Cytokine Production

| Cytokine | Effect of DAG Signaling Pathway | Key Mediators | Supporting Evidence |

|---|---|---|---|

| TNF-α | Modulates production | PKCε, DGKζ | PKCε is an important DAG effector for TNF-α production in macrophages. nih.gov Loss of DGKζ limits TNF-α production in certain inflammatory models. nih.gov |

| IL-6 | Modulates production | DGKζ, Phosphatidic Acid | Loss of DGKζ limits IL-6 production in specific macrophage responses. nih.gov The DAG metabolite, PA, can enhance IL-6 secretion. frontiersin.org |

| IL-4 | Indirectly influences production | T-Cell Differentiation Pathways | DAG signaling is integral to T-cell activation and differentiation, which determines the profile of cytokines (including IL-4) produced. ynu.edu.cn |

Diacylglycerol Metabolism and Signaling in Disease Models Molecular and Cellular Mechanisms

Molecular Mechanisms in Metabolic Dysregulation (e.g., Insulin (B600854) Resistance in cellular and animal models)

The accumulation of diacylglycerols in metabolic tissues is a key factor in the development of insulin resistance, a hallmark of type 2 diabetes. nih.gov Ectopic DAG accumulation can result from high-fat or high-sugar diets, the inability of adipose tissue to properly store lipids, or oxidative stress in the liver. nih.gov Animal and cellular models have been instrumental in dissecting the molecular pathways through which DAGs, including 1-Oleoyl-2-linoleoylglycerol, impair insulin action.

Non-alcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids in hepatocytes. nih.gov Animal models have been crucial for understanding the link between hepatic steatosis (fatty liver) and the accumulation of lipid intermediates like DAG. nih.govmdpi.com These models demonstrate that an increased flux of fatty acids into the liver, whether from diet or adipose tissue lipolysis, leads to enhanced synthesis of triglycerides (TAGs). nih.gov Diacylglycerols are the penultimate intermediates in this process. nih.gov

Various rodent models are used to study NAFLD and the associated DAG accumulation:

High-Fat Diet (HFD) Models: Feeding mice or rats a diet high in fat (45-75% of calories) induces obesity, insulin resistance, and hepatic steatosis. nih.govnih.gov In these models, the increased dietary load of free fatty acids leads to elevated hepatic triglyceride levels and, consequently, the accumulation of DAG pools. nih.gov

Genetic Models: Mice with genetic predispositions to obesity, such as ob/ob mice (lacking leptin) or db/db mice (lacking a functional leptin receptor), develop severe hepatic steatosis and insulin resistance due to increased de novo lipogenesis (the synthesis of fatty acids). nih.gov

Diet-Induced Models (Methionine and Choline Deficient): A methionine-and-choline-deficient (MCD) diet is used to induce non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD. Choline is essential for the synthesis of phosphatidylcholine, which is required for the secretion of very-low-density lipoproteins (VLDL) that transport fat from the liver. mdpi.com Its deficiency causes lipids, including DAGs, to accumulate in the liver. mdpi.com

| Animal Model | Induction Method | Key Metabolic Outcome Related to DAG | Reference |

|---|---|---|---|

| C57BL/6 Mice | High-Fat Diet (HFD) | Increased hepatic triglyceride and DAG accumulation due to increased dietary fatty acid load. | nih.gov |

| Zucker Rats | Genetic (obese) | Elevated 1,2-diacylglycerol levels in multiple tissues, correlating with insulin resistance. | nih.gov |

| ob/ob Mice | Genetic (leptin deficiency) | Hepatic steatosis resulting from increased de novo lipogenesis, leading to higher DAG pools. | nih.gov |

| C57BL/6 Mice | Methionine-Choline Deficient (MCD) Diet | Hepatic steatosis due to impaired VLDL secretion, causing accumulation of triglycerides and their DAG precursors. | mdpi.com |

A primary mechanism by which DAG accumulation causes insulin resistance is through the activation of specific protein kinase C (PKC) isoforms. nih.govnih.gov In the liver and skeletal muscle, the accumulation of DAG in cellular membranes, rather than being sequestered into lipid droplets, leads to the activation of novel PKCs, particularly PKCε (epsilon) and PKCθ (theta). nih.govnih.gov

The canonical insulin signaling pathway begins when insulin binds to its receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. cellsignal.com This activates phosphatidylinositol 3-kinase (PI3K) and subsequently the kinase Akt, which mediates most of insulin's metabolic effects, including glucose uptake and the suppression of glucose production. cellsignal.com

DAG-mediated activation of PKCε interferes with this cascade:

Direct Inhibition of the Insulin Receptor: Activated PKCε can directly phosphorylate the insulin receptor, inhibiting its intrinsic kinase activity. nih.govnih.gov This blunts the entire downstream signaling pathway at its origin.

Inhibition of IRS Proteins: PKC isoforms can phosphorylate IRS proteins on serine residues. nih.gov This serine phosphorylation inhibits the necessary tyrosine phosphorylation of IRS, preventing the recruitment and activation of PI3K and effectively blocking the signal from reaching Akt. nih.gov

Studies using high-fat-fed rats have shown that the development of hepatic insulin resistance is directly linked to an increase in DAG content and the subsequent activation of PKCε. nih.gov Conversely, knocking down hepatic PKCε protects these animals from diet-induced insulin resistance, confirming the pathway's significance. nih.govnih.gov

Roles in Oncogenic Signaling Pathways and Cell Transformation (in vitro and preclinical models)

Diacylglycerols are well-established second messengers that function by activating the protein kinase C (PKC) family of enzymes. Different PKC isoforms have been implicated in various aspects of cancer biology, including proliferation, survival, and metastasis. However, specific research focusing on the direct role of rac 1-Oleoyl-2-linoleoylglycerol in oncogenic signaling pathways and cell transformation within in vitro and preclinical models is not extensively detailed in the current body of scientific literature. The broader role of the DAG-PKC axis in cancer is an area of active investigation.

Diacylglycerol Dysregulation in Neurological Dysfunction and Neurodegenerative Processes (in experimental models)

There is growing evidence that disruptions in lipid metabolism and signaling are early initiating factors in age-related neurodegenerative disorders such as Parkinson's disease (PD) and Lewy body dementia (LBD). frontiersin.org Experimental models indicate that the brain's intricate network of neurons and glial cells relies on precise lipid processing and transport; disruption of these processes can lead to neurodegeneration. frontiersin.org

While the role of specific glycosphingolipids and cholesterol is well-documented, the involvement of diacylglycerols like 1-Oleoyl-2-linoleoylglycerol is less defined. However, as central intermediates in lipid metabolism, their dysregulation is implicitly linked to the broader lipid disturbances observed in these diseases. For instance, studies in models of lysosomal storage disorders, which increase the risk for Parkinson's disease, show that dysfunction in lipid-degrading enzymes leads to the accumulation of various lipid substrates, pointing to a systemic failure of lipid homeostasis. frontiersin.org Although experimental models are widely used to study neurodegenerative mechanisms, direct studies focusing on the specific dysregulation of 1-Oleoyl-2-linoleoylglycerol in these pathological processes have not been a primary focus. neurodegenerationresearch.eunih.gov

Cardiovascular Remodeling and Cellular Responses in Disease Models

Cardiac remodeling refers to the changes in the heart's size, shape, and function that occur in response to physiological stimuli (like exercise) or pathological conditions (like hypertension or heart failure). Lipid species play both structural and functional roles in cardiac myocyte membranes and are known to remodel dramatically during these processes. nih.gov

Lipidomic profiling of cardiac tissue from mouse models has revealed distinct lipid signatures for physiological versus pathological cardiac remodeling. nih.gov In models of pathological remodeling, such as dilated cardiomyopathy (DCM), significant changes in the abundance of various lipid classes have been observed compared to healthy or physiologically hypertrophied hearts. nih.gov

| Cardiac Model | Condition | Observed Lipid Profile Changes | Reference |

|---|---|---|---|

| dnPI3K Mice | Pathological (Small Heart) | Decreased levels of several phospholipids (B1166683) (plasmalogens); increased levels of sphingolipids. | nih.gov |

| DCM Mice | Pathological (Failing Heart) | Decreased levels of several phospholipids (plasmalogens); increased levels of sphingolipids. | nih.gov |

| IGF1R/PI3K Mice | Physiological Hypertrophy | Distinctly different lipid profile compared to pathological models, with higher levels of certain phospholipids. | nih.gov |

As a key precursor for the synthesis of both phospholipids and triglycerides, 1-Oleoyl-2-linoleoylglycerol is centrally positioned in the metabolic pathways that determine the cardiac lipid landscape. The observed shifts in major lipid classes during pathological remodeling strongly imply that the metabolism and availability of DAGs are altered in these disease states.

Host Lipid Responses in Infectious Disease Pathogenesis (mechanistic studies)

Lipids are essential for the life cycle of many pathogens, and viruses in particular are known to manipulate host cell lipid metabolism to facilitate their replication and assembly. researchgate.net As obligate intracellular pathogens, viruses interact with and remodel host lipid membranes to support viral entry, create replication compartments, and assemble new virions. researchgate.net

Mechanistic studies have shown that pathogens can hijack host metabolic pathways, including those for cholesterol and triacylglycerol (TAG) biosynthesis. consensus.app Since 1-Oleoyl-2-linoleoylglycerol is a direct precursor to TAGs, its metabolism is a potential target for pathogen manipulation. mdpi.com Several viruses have been shown to promote the synthesis of neutral lipids and their storage in cellular organelles called lipid droplets (LDs). mdpi.com These lipid-rich structures, which contain TAGs and DAGs, can serve as platforms for viral replication and assembly. mdpi.com

For example, infection with viruses such as cytomegalovirus (CMV) or SARS-CoV-2 can lead to an accumulation of neutral lipids and LDs in host cells. researchgate.netmdpi.com This process often involves the upregulation of host genes involved in lipid synthesis, such as diacylglycerol acyltransferase (DGAT), the enzyme that converts DAG into TAG. researchgate.net By stimulating this pathway, viruses can reshape the host's lipid environment to create a favorable niche for their proliferation, highlighting the critical role of DAG metabolism in the host-pathogen interplay. nih.gov

Advanced Methodologies for Diacylglycerol Research and Analysis

Lipidomics Approaches for Comprehensive Diacylglycerol Profiling

Lipidomics, the large-scale study of lipids, provides a powerful framework for understanding the diverse functions of diacylglycerols. This approach integrates advanced analytical platforms to generate detailed lipid profiles, offering insights into the metabolic pathways and regulatory networks involving specific DAG molecules like rac 1-Oleoyl-2-linoleoylglycerol.

Mass spectrometry (MS) has become an indispensable tool in lipidomics due to its high sensitivity, selectivity, and ability to provide structural information. creative-proteomics.com When coupled with chromatographic separation techniques, MS allows for the detailed analysis of complex lipid mixtures.

The qualitative and quantitative analysis of diacylglycerol species, including this compound, is routinely achieved using a combination of liquid chromatography (LC) and tandem mass spectrometry (MS/MS). creative-proteomics.comacs.org Normal-phase LC is particularly well-suited for separating neutral lipids like DAGs. aocs.org Electrospray ionization (ESI) is a soft ionization technique that allows for the sensitive detection of DAGs, often as ammonium (B1175870) ([M+NH4]+) or sodium ([M+Na]+) adducts. creative-proteomics.comresearchgate.net

Tandem mass spectrometry (MS/MS) is crucial for the structural characterization and quantification of individual DAG species. creative-proteomics.com Collision-induced dissociation of the precursor ion generates characteristic fragment ions. For instance, the neutral loss of a specific fatty acyl group as a free carboxylic acid plus ammonia (B1221849) from the [M+NH4]+ ion can be used to identify the fatty acid constituents of the DAG molecule. nih.govnih.gov This neutral loss scanning approach enhances the specificity of DAG detection in complex biological extracts. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for DAG analysis. nih.gov Prior to analysis, DAGs are typically derivatized, for example, by silylation, to increase their volatility. gerli.com The fragmentation patterns obtained upon electron ionization (EI) can provide detailed structural information, including the fatty acid composition and the position of the fatty acids on the glycerol (B35011) backbone. nih.gov For instance, the [M-RCO2CH2]+ ion is a key diagnostic fragment for distinguishing between 1,2- and 1,3-DAG positional isomers. nih.gov

| Technique | Ionization Method | Key Advantages | Common Applications |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, suitable for complex mixtures. creative-proteomics.comacs.org | Quantitative profiling of DAG species in plasma and tissues. acs.orgnih.gov |

| ESI-MS/MS | Electrospray Ionization (ESI) | Direct infusion for high-throughput screening, detailed structural analysis through fragmentation. researchgate.netjst.go.jp | Identification of regioisomers and fatty acid composition. jst.go.jp |

| GC-MS | Electron Ionization (EI) | Excellent separation of isomers, provides detailed structural information. nih.gov | Analysis of DAG isomers in edible oils and other natural products. nih.gov |

Stable isotope labeling is a powerful strategy to investigate the metabolic dynamics of diacylglycerols, a practice that has become a gold standard for studying lipid metabolism. bioscientifica.combioscientifica.com By introducing molecules labeled with stable isotopes (e.g., 13C or 2H) into a biological system, researchers can trace the metabolic fate of these precursors into newly synthesized DAGs. bioscientifica.combiorxiv.orgbiorxiv.org This approach, often referred to as metabolic flux analysis, provides quantitative information on the rates of DAG synthesis, turnover, and interconversion. biorxiv.orgbiorxiv.orgnih.gov

Mass spectrometry is used to measure the incorporation of the stable isotope label into the DAG molecules of interest. bioscientifica.com The shift in the mass-to-charge ratio of the labeled DAG compared to its unlabeled counterpart allows for the determination of the rate of its synthesis from the labeled precursor. nih.gov This technique has been instrumental in elucidating the pathways of triacylglycerol synthesis, where DAGs are key intermediates. nih.gov For example, by tracing the incorporation of labeled fatty acids or glycerol, it is possible to quantify the flux through different biosynthetic routes. nih.gov

| Isotope Tracer | Metabolic Pathway Traced | Analytical Technique |

|---|---|---|

| [U-13C]-Glucose | De novo lipogenesis | LC-MS/MS |

| [13C]-Fatty Acids | Fatty acid incorporation and remodeling | GC-MS, LC-MS/MS |

| [2H]-Glycerol | Glycerolipid backbone synthesis | GC-MS, LC-MS/MS |

High-performance thin-layer chromatography (HPTLC) is a robust and cost-effective planar chromatographic technique used for the separation of lipid classes, including diacylglycerols. creative-proteomics.comspringernature.com HPTLC utilizes plates with a stationary phase of fine, uniform silica (B1680970) gel particles, which allows for better separation efficiency compared to conventional TLC. aocs.orgnih.gov The separation is based on the polarity of the lipids; less polar lipids migrate further up the plate with the mobile phase. jove.com

For diacylglycerol analysis, a mixture of nonpolar solvents, such as hexane (B92381) and diethyl ether, is often used as the mobile phase. aocs.org After separation, the lipid spots can be visualized by staining with reagents like acidified copper sulfate (B86663) and charring. jove.com The amount of a specific lipid class can be quantified by densitometry, comparing the intensity of the sample spot to that of known standards. creative-proteomics.com HPTLC is particularly useful for the initial fractionation of complex lipid extracts before further analysis by mass spectrometry. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution. creative-proteomics.comzendy.io Both 1H and 13C NMR spectroscopy can be used for the qualitative and quantitative analysis of diacylglycerols. uoc.grresearchgate.net The chemical shifts of the protons and carbons in the glycerol backbone and the acyl chains provide information about the structure of the DAG molecule, including the nature and position of the fatty acids. nih.govresearchgate.net

Two-dimensional NMR techniques, such as TOCSY, HSQC, and HMBC, can be employed to resolve complex spectra and unambiguously assign the resonances, confirming the structure of this compound. uoc.gr Integration of specific signals in the NMR spectrum allows for the quantification of the different acylglycerol classes (mono-, di-, and triacylglycerols) as well as the relative proportions of different fatty acids within a sample. uoc.grresearchgate.net

Mass Spectrometry-Based Techniques (LC-MS/MS, ESI-MS/MS, GC-MS)

Fluorescent Probes and Biosensors for Live-Cell Diacylglycerol Dynamics

While lipidomics provides a snapshot of the cellular lipidome, fluorescent probes and genetically encoded biosensors offer the ability to visualize the dynamic changes in diacylglycerol levels and localization in living cells in real-time. These tools are invaluable for understanding the spatiotemporal regulation of DAG-mediated signaling pathways.

Fluorescent probes for DAG are typically small molecules that exhibit a change in their fluorescent properties upon binding to DAG in cellular membranes. These probes can be introduced into live cells and their distribution and intensity monitored by fluorescence microscopy.

Genetically encoded biosensors are proteins that are engineered to report on the local concentration of a specific molecule. For diacylglycerol, these biosensors often consist of a DAG-binding domain, such as the C1 domain from protein kinase C, fused to one or more fluorescent proteins. Upon binding of DAG, the biosensor undergoes a conformational change that results in a change in its fluorescence properties, such as an increase in fluorescence intensity at a specific location within the cell or a change in Förster resonance energy transfer (FRET) between two fluorescent proteins. These biosensors can be targeted to specific subcellular compartments, allowing for the monitoring of DAG dynamics in organelles like the plasma membrane or the Golgi apparatus.

Genetic and Pharmacological Manipulation of Diacylglycerol-Metabolizing Enzymes (in experimental systems)

The study of diacylglycerols (DAGs), such as this compound, is greatly advanced by the ability to manipulate the enzymes responsible for their synthesis and degradation. These approaches, conducted in cellular and animal models, allow researchers to dissect the specific roles of DAG-metabolizing enzymes in various physiological and pathological processes.

Gene Editing (e.g., CRISPR/Cas9) in Cellular and Animal Models

The advent of CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) has revolutionized the study of lipid metabolism. drugdiscoverynews.comnih.gov This powerful gene-editing tool allows for precise modifications to an organism's DNA, enabling scientists to target and alter specific genes involved in the metabolism of diacylglycerols. mdpi.com

In the context of DAG research, CRISPR/Cas9 can be used to:

Knock out genes: By creating targeted double-strand breaks in the DNA, the cell's natural repair mechanisms can be co-opted to introduce small insertions or deletions, effectively inactivating a gene. nih.gov This has been used to create knockout animal models for various lipid-related genes, providing insight into their function. nih.gov For example, disrupting the gene for a specific diacylglycerol acyltransferase (DGAT) would prevent the conversion of DAG to triacylglycerol, leading to an accumulation of DAG and allowing researchers to study the downstream consequences.

Introduce specific mutations: Researchers can mimic naturally occurring mutations that affect lipid levels. For instance, studies have aimed to replicate the effects of mutations in the ANGPTL3 gene, which are linked to lower cholesterol and triglyceride levels. sciencedaily.com

Repress or activate gene expression: A modified version of Cas9, known as dCas9 ("dead" Cas9), can be guided to a specific gene without cutting the DNA. When fused to a repressor or activator domain, dCas9 can effectively turn off or turn on the expression of a target gene. This technique has been used to silence genes that regulate cholesterol levels in mice. drugdiscoverynews.com

These genetic manipulations have been successfully applied in various model systems, from cultured cells to animals like mice, rats, and pigs, to investigate the roles of enzymes involved in lipid metabolism and to model human diseases like hypercholesterolemia and atherosclerosis. mdpi.comnih.govnih.gov The use of delivery systems such as adeno-associated virus (AAV) vectors or lipid nanoparticles (LNPs) facilitates the delivery of CRISPR-Cas9 components to specific tissues, like the liver, which is central to lipid metabolism. drugdiscoverynews.commdpi.com

Use of Specific Enzyme Inhibitors and Activators

Pharmacological manipulation provides a complementary approach to genetic methods, offering temporal control over enzyme activity. Small molecule inhibitors and activators allow for the acute and often reversible modulation of DAG-metabolizing enzymes.

Key enzymes in DAG metabolism that are targeted by these compounds include:

Diacylglycerol Acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis, converting DAG to triacylglycerol. scbt.comnih.gov There are two main isoforms, DGAT1 and DGAT2. nih.gov Selective inhibitors for both isoforms have been developed and are crucial research tools. scbt.comnih.govnih.gov By blocking DGAT activity, researchers can study the effects of increased DAG levels on cellular processes like insulin (B600854) signaling and lipid droplet formation. scbt.com

Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze DAG to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govscbt.com Selective inhibitors of DAGLα and DAGLβ are used to investigate the role of 2-AG in processes like synaptic plasticity and neuroinflammation. nih.govpnas.org

Protein Kinase C (PKC): DAG is a key activator of PKC isoforms. um.es The development of synthetic DAG analogs and DAG-lactones that can activate PKC has been a strategy to modulate its activity and study its downstream signaling pathways. um.es

The table below summarizes some examples of inhibitors used in diacylglycerol research.

| Inhibitor | Target Enzyme(s) | Type of Inhibition | Research Application |

| T863 | DGAT1 | Competitive with Acyl-CoA | Study of obesity, type 2 diabetes, and hepatic steatosis in mouse models. nih.gov |

| PF-06424439 | DGAT2 | Non-competitive with Acyl-CoA | Investigation of DGAT2's role in liver diseases. medchemexpress.com |

| A 922500 | DGAT1 | Potent, selective | Research on metabolic diseases. medchemexpress.com |

| Glabrol | DGAT | Non-competitive | Found in licorice root, studied for potential in obesity and type 2 diabetes research. nih.govovid.com |

| LEI-105 | DAGLα/β | Reversible | Used to study synaptic plasticity in hippocampal slice models. nih.govfrontiersin.org |

| RHC 80267 | DAGL | Potent, selective | Used in early studies of DAG lipase (B570770) activity. medchemexpress.com |

| KT109 | DAGLβ | Isoform-selective | Modulates inflammatory responses in macrophages. medchemexpress.com |

| Xanthohumol | DGAT | Modulator | A flavonoid from hops that influences triglyceride synthesis. scbt.commedchemexpress.com |

These pharmacological tools are invaluable for dissecting the complex and dynamic nature of lipid signaling networks in the brain and other tissues. pnas.org

Cell-Free and Reconstitution Systems for Mechanistic Studies of Diacylglycerol Effects

To understand the direct molecular effects of diacylglycerols like 1-Oleoyl-2-linoleoylglycerol, researchers often turn to simplified, controlled environments free from the complexity of a living cell. Cell-free and reconstitution systems provide such platforms.

Cell-free systems utilize cell lysates that contain the necessary machinery for processes like transcription and translation, allowing for the in vitro synthesis of proteins. nih.gov These systems can be supplemented with specific components, such as lipid environments, to study protein function. For instance, small membrane proteins can be produced in a cell-free system in the presence of lipid sponge droplets, which mimic a membrane environment and prevent protein aggregation. nih.gov

Reconstitution systems take this a step further by building a system from purified components. nih.gov This "bottom-up" approach offers maximum control over the experimental conditions. For mechanistic studies of DAG effects, a typical reconstitution experiment might involve:

Preparation of Model Membranes: Liposomes (artificial vesicles made of a lipid bilayer) of a defined lipid composition are created. nih.govmdpi.com This allows researchers to precisely control the lipid environment in which a protein will be studied.

Protein Purification: The protein of interest (e.g., a DAG-binding protein like Protein Kinase C) is expressed and purified.

Incorporation: The purified protein is then incorporated into the pre-formed liposomes, creating "proteoliposomes". mdpi.com

This approach has been instrumental in studying how the lipid environment, including the presence of specific DAG species, directly influences membrane protein topology, activity, and protein-protein interactions. nih.govnih.gov For example, by systematically changing the lipid composition of proteoliposomes, it was demonstrated that the arrangement of a membrane protein can be altered simply by changing the lipids surrounding it, independent of other cellular factors. nih.gov These systems are crucial for determining the thermodynamic driving forces behind lipid-protein interactions. nih.gov

Computational Modeling and Molecular Dynamics Simulations of Diacylglycerol-Membrane Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, provide a powerful lens to examine the behavior of diacylglycerols within a lipid bilayer at an atomic level of detail. nih.gov These simulations model the movements and interactions of individual atoms over time, offering insights that are often difficult to obtain through experimental methods alone. d-nb.info

In the study of this compound and other DAGs, MD simulations are used to:

Characterize Lipid-Protein Interactions: Simulations can reveal the specific ways in which DAG molecules interact with membrane proteins, influencing their structure and function. nih.gov They can help identify binding sites and understand how the lipid environment modulates protein activity. nih.gov

Investigate Membrane Properties: The introduction of DAG into a simulated membrane can alter its physical properties. Simulations show that DAGs can disrupt the orderly packing of phospholipids (B1166683), and at high concentrations, may even segregate into DAG-rich domains or lenses within the membrane core. d-nb.info

Model Transbilayer Movement: MD simulations can model the "flip-flop" of DAG molecules from one leaflet of the lipid bilayer to the other. d-nb.info This is a crucial aspect of DAG signaling, as DAG is typically generated at the inner leaflet and must be accessible to its binding partners.

Understand Conformational Dynamics: It is generally assumed that DAGs orient themselves similarly to phospholipids, with their polar headgroup facing the aqueous environment. d-nb.info Simulations have shown that while this is largely true at low concentrations, at higher concentrations a significant portion of DAG molecules can be found fully immersed in the hydrophobic core of the membrane. d-nb.info

Both all-atom and coarse-grained simulation models are employed. All-atom models provide high-resolution detail, while coarse-grained models simplify the system by grouping atoms together, allowing for the simulation of larger systems over longer timescales. nih.gov These computational studies are essential for building a detailed, dynamic picture of how diacylglycerols function within the complex environment of a cell membrane. nih.govd-nb.info

Future Directions and Emerging Research Avenues

Elucidating the Role of Specific Acyl Chain Combinations in Diacylglycerol Signaling